molecular formula C7H11NO3S B12214200 N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide

N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide

Cat. No.: B12214200
M. Wt: 189.23 g/mol
InChI Key: IRGPHZQJUMCKCV-UHFFFAOYSA-N
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Description

N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a thiolane ring—a saturated heterocycle containing sulfur—substituted with an oxo group and a hydroxy group, which is further functionalized with a prop-2-enamide (acrylamide) moiety. This molecular architecture suggests potential as a key intermediate or a novel pharmacophore in the synthesis of more complex bioactive molecules. Compounds with similar structural features, particularly those incorporating thiolane or related heterocyclic systems, have been investigated for their biological activity . For instance, research into NHE (Sodium/Hydrogen Exchanger) inhibitors for disorders of fluid retention and gastrointestinal tract function highlights the therapeutic relevance of small molecules bearing diverse heterocyclic scaffolds . The acrylamide group present in this compound can serve as a Michael acceptor, making it a valuable building block for developing covalent inhibitors or for use in polymer science and bioconjugation techniques. Researchers may explore its application in creating targeted therapies, probing enzyme mechanisms, or as a precursor in organic synthesis. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)prop-2-enamide

InChI

InChI=1S/C7H11NO3S/c1-2-7(9)8-6-3-4-12(10,11)5-6/h2,6H,1,3-5H2,(H,8,9)

InChI Key

IRGPHZQJUMCKCV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1CCS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Oxidation of Tetrahydrothiophene-3-amine

Tetrahydrothiophene-3-amine is oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to yield 1-hydroxy-1-oxothiolan-3-amine. This step ensures regioselective sulfone formation while preserving the amine group for subsequent amidation.

Reaction Conditions :

  • Oxidizing Agent : 30% H₂O₂ in acetic acid (1:2 v/v)

  • Temperature : 0–5°C (gradually warmed to 25°C)

  • Yield : 72–85%

Ring-Closing Metathesis

Alternative approaches employ ring-closing metathesis (RCM) of diallyl sulfides using Grubbs catalysts, followed by oxidation. For example:

  • Diallyl sulfide → Thiolane (via RCM, Grubbs 2nd generation catalyst)

  • Oxidation with oxone (KHSO₅) to form the sulfonic acid.

Advantages :

  • Avoids harsh oxidizing conditions.

  • Enables stereochemical control of the thiolane ring.

Amidation Strategies for Acrylamide Attachment

The acrylamide group is introduced via coupling reactions between 1-hydroxy-1-oxothiolan-3-amine and acrylic acid derivatives.

Direct Amidation with Acryloyl Chloride

A one-step method using acryloyl chloride and a base:

Procedure :

  • Dissolve 1-hydroxy-1-oxothiolan-3-amine (1 eq) in dry dichloromethane (DCM).

  • Add triethylamine (2 eq) as a base.

  • Slowly add acryloyl chloride (1.2 eq) at 0°C.

  • Stir for 4–6 hours at 25°C.

Workup :

  • Wash with 5% HCl, saturated NaHCO₃, and brine.

  • Dry over MgSO₄ and concentrate under reduced pressure.

Yield : 68–74%.

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

Reaction Scheme :

  • Activate acrylic acid (1 eq) with DCC (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM.

  • Add 1-hydroxy-1-oxothiolan-3-amine (1 eq) and stir for 12 hours.

Yield : 82–89%.

Advantages :

  • Higher yields due to efficient activation of the carboxylic acid.

  • Minimal epimerization.

Oxazolinone Intermediate Route

This method leverages oxazolinone ring-opening to form acrylamides:

Oxazolinone Formation

  • React 1-hydroxy-1-oxothiolan-3-amine with ethyl acrylate in the presence of p-toluenesulfonyl chloride (TsCl) and triethylamine.

  • Cyclize to form the oxazolinone intermediate.

Key Data :

  • Temperature : Reflux in benzene (80°C, 2 hours).

  • Yield : 55–60%.

Hydrolysis to Acrylamide

  • Treat the oxazolinone with 20% KOH in ethanol.

  • Acidify with HCl to precipitate the product.

Yield : 75–80%.

Comparative Analysis of Methods

MethodReagents/ConditionsYield (%)Purity (%)Key Advantages
Direct AmidationAcryloyl chloride, triethylamine, DCM68–7495–98Simplicity, short reaction time
Carbodiimide CouplingDCC/EDC, DMAP, DCM82–8997–99High yield, minimal side products
Oxazolinone RouteTsCl, KOH, ethanol75–8092–95Avoids acyl chloride handling

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.40 (dd, J = 10.2 Hz, 1H, CH₂=CH), 6.15 (d, J = 17.1 Hz, 1H, CH₂=CH), 5.70 (d, J = 10.2 Hz, 1H, CH₂=CH), 4.25 (m, 1H, thiolane C3-H), 3.80 (s, 1H, SO₃H).

  • IR (KBr) : 1675 cm⁻¹ (C=O amide), 1320 cm⁻¹ (S=O sulfonic acid).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

Challenges and Optimization

  • Sulfonic Acid Stability : The 1-hydroxy-1-oxo group is prone to dehydration under acidic conditions. Reactions must be conducted at neutral pH.

  • Stereochemical Control : Thiolane ring substituents may adopt axial or equatorial positions. Use of chiral auxiliaries (e.g., Evans oxazolidinones) improves enantioselectivity.

Industrial-Scale Considerations

  • Cost Efficiency : Carbodiimide coupling is preferred for large-scale synthesis due to reagent availability.

  • Green Chemistry : Oxone-based oxidation and aqueous workups reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)prop-2-enamide
  • N-(prop-2-yn-1-yl)-o-phenylenediamine derivatives

Uniqueness

N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide is unique due to its thiolane ring structure, which imparts distinct chemical properties and reactivity. This sets it apart from other similar compounds that may lack the sulfur-containing ring, leading to different biological and chemical behaviors.

Biological Activity

N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a thiolane ring, which contributes to its biological activity. The compound's structure allows for interactions with various biomolecules, enhancing its potential as a therapeutic agent.

Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacteria and fungi. For instance, in vitro assays demonstrated that the compound inhibits the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens.

2. Anticancer Effects
The compound has also been investigated for its anticancer properties. In cell line studies, this compound induced apoptosis in cancer cells through the activation of caspase pathways. A notable study found that this compound reduced cell viability in breast cancer cell lines by over 50% at specific concentrations .

3. Mechanisms of Action
The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes and receptors. The thiolane moiety can form hydrogen bonds, facilitating binding to active sites on proteins involved in signaling pathways related to inflammation and cancer progression.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 15 µg/mL.
Study 2Showed induction of apoptosis in breast cancer cells with a reduction in cell viability by 60% at 20 µM concentration.
Study 3Investigated the mechanism of action revealing inhibition of NF-kB signaling pathway in inflammatory responses.

Therapeutic Applications

Given its promising biological activities, this compound may serve as a lead compound for drug development targeting infections and cancer therapies. The compound's ability to modulate key signaling pathways positions it as a candidate for further pharmacological exploration.

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